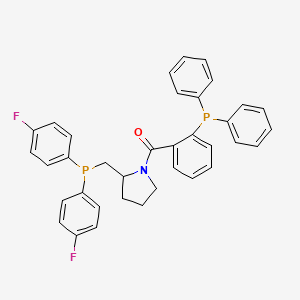
(S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone is a complex organophosphorus compound It is characterized by the presence of both fluorophenyl and diphenylphosphanyl groups, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine with bis(4-fluorophenyl)phosphine and diphenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, like palladium, can facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
(S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the phosphanyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions often require a catalyst and are conducted in solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines with altered oxidation states.
科学的研究の応用
(S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.
Medicine: Investigated for its role in drug design and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism by which (S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s phosphanyl groups can coordinate with metal centers, facilitating catalytic processes. Additionally, its fluorophenyl groups may enhance its binding affinity and specificity towards certain biological targets.
類似化合物との比較
Similar Compounds
- (S)-(2-((Bis(4-chlorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone
- (S)-(2-((Bis(4-bromophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone
Uniqueness
Compared to similar compounds, (S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C36H31F2NOP2 |
|---|---|
分子量 |
593.6 g/mol |
IUPAC名 |
[2-[bis(4-fluorophenyl)phosphanylmethyl]pyrrolidin-1-yl]-(2-diphenylphosphanylphenyl)methanone |
InChI |
InChI=1S/C36H31F2NOP2/c37-27-17-21-30(22-18-27)41(31-23-19-28(38)20-24-31)26-29-10-9-25-39(29)36(40)34-15-7-8-16-35(34)42(32-11-3-1-4-12-32)33-13-5-2-6-14-33/h1-8,11-24,29H,9-10,25-26H2 |
InChIキー |
WKMMCBWXFMWIHY-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=C(C=C5)F)C6=CC=C(C=C6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



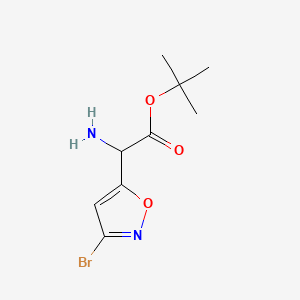

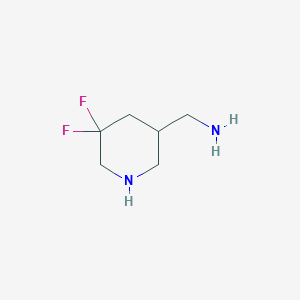

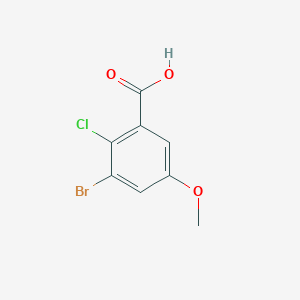
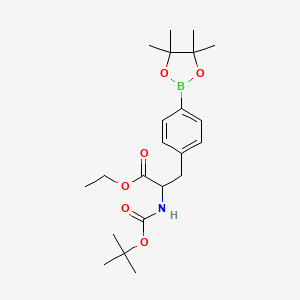
![1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride](/img/structure/B14779438.png)
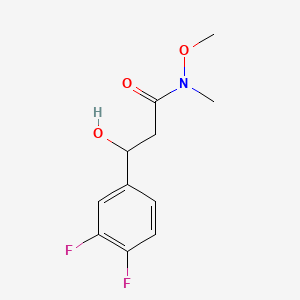
![(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B14779443.png)
![benzyl N-[2-[(2-amino-3-methylbutanoyl)-ethylamino]cyclohexyl]carbamate](/img/structure/B14779444.png)

![2-amino-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B14779451.png)
![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyrazine-3-carboxamide](/img/structure/B14779453.png)
